Welcome to the BenchChem Online Store!
molecular formula C13H20N2O2 B8809856 Tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate

Cat. No. B8809856
M. Wt: 236.31 g/mol
InChI Key: RKRWQMWHGXWXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889702B2

Procedure details

Raney nickel is added in catalytic amount to a solution of 0.27 g (1.14 mmol) of tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate (isomer 1a), obtained in step 8.1., in 10 mL of a 1N solution of sodium hydroxide in ethanol. The reaction medium is placed in a Parr flask under a hydrogen atmosphere (4 bar), at room temperature for 5 hours.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:6][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]2)[CH2:4]1)#[N:2].[OH-].[Na+]>[Ni].C(O)C>[NH2:2][CH2:1][CH:3]1[CH2:4][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]2)[CH2:6]1 |f:1.2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.27 g
Type
reactant
Smiles
C(#N)C1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step 8.1

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NCC1CC2(C1)CN(CC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.